Bulleyaconitine A Demonstrates >1,200-Fold Selectivity for Nav1.7 Over Nav1.8 Sodium Channels
Bulleyaconitine A exhibits pronounced subtype selectivity among voltage-gated sodium channels, with an IC50 for resting Nav1.7 of 125.7 ± 18.6 nM, compared to 151.2 ± 15.4 μM for resting Nav1.8—a >1,200-fold difference in potency [1]. In contrast, the reference alkaloid aconitine demonstrates non-selective sodium channel activation and persistent depolarization without this level of subtype discrimination. The selectivity window widens further under inactivated-state conditions, where BLA achieves IC50 values of 132.9 ± 25.5 pM for Nav1.7 and 18.0 ± 2.5 μM for Nav1.8 [1].
| Evidence Dimension | IC50 for sodium channel subtype inhibition (resting state) |
|---|---|
| Target Compound Data | Nav1.7: 125.7 ± 18.6 nM; Nav1.8: 151.2 ± 15.4 μM |
| Comparator Or Baseline | Aconitine (class reference): non-selective sodium channel activator without defined subtype IC50 differentiation |
| Quantified Difference | >1,200-fold selectivity for Nav1.7 over Nav1.8 |
| Conditions | HEK293 cell lines expressing human Nav1.3, Nav1.7, and Nav1.8; patch-clamp electrophysiology |
Why This Matters
Nav1.7-selective inhibition is a clinically validated analgesic strategy associated with reduced cardiac and CNS off-target effects; procurement decisions should prioritize compounds with documented subtype selectivity data.
- [1] Xie MX, et al. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels. Mol Pain. 2018;14:1744806918778491. View Source
